BenchChemオンラインストアへようこそ!

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate

Lipophilicity optimization Membrane permeability CNS drug design

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS 1443979-99-4) is a Boc-protected, 3,3-disubstituted fluoroazetidine building block characterized by the simultaneous presence of a fluorine atom and an ortho-fluorophenyl group at the 3-position of the strained azetidine ring. With a molecular formula of C₁₄H₁₇F₂NO₂, a molecular weight of 269.29 g/mol, and a computed XLogP3-AA of 2.7, this compound occupies a lipophilicity range that distinguishes it from mono-fluorinated azetidine analogs.

Molecular Formula C14H17F2NO2
Molecular Weight 269.29 g/mol
CAS No. 1443979-99-4
Cat. No. B1447972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate
CAS1443979-99-4
Molecular FormulaC14H17F2NO2
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)F
InChIInChI=1S/C14H17F2NO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3
InChIKeySRLBUIWEWKPCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS 1443979-99-4) – Structural Identity and Procurement-Relevant Baseline


Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS 1443979-99-4) is a Boc-protected, 3,3-disubstituted fluoroazetidine building block characterized by the simultaneous presence of a fluorine atom and an ortho-fluorophenyl group at the 3-position of the strained azetidine ring [1]. With a molecular formula of C₁₄H₁₇F₂NO₂, a molecular weight of 269.29 g/mol, and a computed XLogP3-AA of 2.7, this compound occupies a lipophilicity range that distinguishes it from mono-fluorinated azetidine analogs [1]. It is supplied as a research-grade intermediate (typical purity 95–98%) for use in medicinal chemistry and chemical biology applications .

Why Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate Cannot Be Readily Substituted by Generic In-Class Analogs


Fluorinated azetidine building blocks are not interchangeable due to the profound impact of substituent position and multiplicity on physicochemical properties and downstream pharmacological profiles. The target compound combines four differentiating features: (i) a Boc-protected azetidine nitrogen enabling orthogonal deprotection, (ii) a C3-fluorine that reduces ring basicity (ΔpKₐ ≈ –1 to –2 units relative to unsubstituted azetidine) and enhances metabolic stability, (iii) an ortho-fluorophenyl group that further modulates lipophilicity and introduces a stereoelectronic bias distinct from meta- or para-fluorophenyl regioisomers [2][3]. The 3-fluoroazetidine motif also avoids the cyclization-driven chemical instability that limits 2-cyanoazetidine and 2-ketoazetidine analogs in DPP-IV inhibitor programs [2]. Simple substitution with a non-fluorinated phenyl analog, a regioisomeric fluorophenyl variant, or an unprotected azetidine would alter LogP, pKₐ, metabolic clearance, and synthetic compatibility—each of which can determine success or failure in lead optimization campaigns [3].

Quantitative Differentiation Evidence for Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate Versus Closest Analogs


Lipophilicity Advantage of Ortho-Fluorophenyl Substitution Over Non-Fluorinated Phenyl Analogs

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate exhibits a computed XLogP3-AA of 2.7 [1], which is higher than the LogP of 2.585 reported for the non-ortho-fluorinated analog 3-fluoro-3-phenylazetidine . The additional ortho-fluorine on the phenyl ring contributes approximately +0.115 LogP units, consistent with the well-documented lipophilicity-enhancing effect of aryl fluorination. This moderate increase can improve membrane permeability and blood-brain barrier penetration potential without pushing the compound into LogP ranges (>5) associated with poor solubility and high metabolic clearance.

Lipophilicity optimization Membrane permeability CNS drug design

Chemical Stability Advantage of 3-Fluoroazetidine Motif Over 2-Cyanoazetidine and 2-Ketoazetidine Isosteres

In the context of dipeptidyl peptidase IV (DPP IV) inhibitor development, 3-fluoroazetidine-based inhibitors achieve sub-micromolar potencies (IC₅₀ < 1 µM) without the inherent propensity for intramolecular cyclization into inactive ketopiperazines and dihydroketopyrazines that limits the 2-cyanoazetidine and 2-ketoazetidine subseries [1]. Ferraris et al. (2007) explicitly note that 'select 3-fluoroazetidines also display inhibitory potencies below 1 µM without the propensity for cyclization and chemical instability associated with the other subseries' [1]. While this class-level observation does not provide a direct IC₅₀ value for the target compound itself, the 3-fluoroazetidine core present in tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate is the pharmacophoric element responsible for this stability advantage.

DPP-IV inhibition Chemical stability Serine protease inhibitors

High Intrinsic Microsomal Stability of Mono-Fluorinated Azetidines vs. 3,3-Difluoroazetidine

A systematic study of physicochemical properties by Melnykov et al. (2023) demonstrated that mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives retain high metabolic stability, with intrinsic microsomal clearance (CLint) measurements showing high stability for nearly all compounds studied [1]. The single exception was the 3,3-difluoroazetidine derivative, which exhibited elevated clearance [1]. This finding positions mono-fluorinated azetidines—such as the C3-monofluoro motif present in tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate—as metabolically more robust than the gem-difluoro analog.

Metabolic stability Microsomal clearance ADME optimization

Boc-Protected Nitrogen Enables Orthogonal Deprotection Compared to Free-Amine 3-Fluoro-3-(2-fluorophenyl)azetidine

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate (CAS 1443979-99-4) bears a Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen, in contrast to the free-amine form 3-fluoro-3-(2-fluorophenyl)azetidine (CAS 1432792-73-8) [1][3]. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl), enabling late-stage deprotection after further synthetic manipulations that would be incompatible with a free secondary amine [2]. A patent describing the preparation of 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives reports a total intermediate yield of 74% and a final compound (I) yield of 99%, demonstrating the synthetic tractability of Boc-protected fluoroazetidine scaffolds [2].

Synthetic intermediate Protecting group strategy Orthogonal functionalization

Procurement-Relevant Application Scenarios for Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate


DPP-IV Inhibitor Lead Optimization Requiring Chemically Stable Fluoroazetidine Scaffolds

Programs targeting dipeptidyl peptidase IV (DPP IV) for type 2 diabetes can utilize this compound as a key intermediate to access 3-fluoroazetidine-based inhibitors. Unlike 2-cyanoazetidine or 2-ketoazetidine analogs, the 3-fluoroazetidine core is not susceptible to cyclization-driven inactivation, providing consistent sub-micromolar inhibitory potency without confounding chemical instability artifacts [2]. The Boc protecting group allows late-stage deprotection and subsequent N-functionalization with hydrophobic amino acid groups that drive potency below 100 nM in optimized analogs [2].

PET Tracer Development Leveraging Fluorine-18 Radiolabeling of the 3-Fluoroazetidine Motif

The 3-fluoroazetidine moiety is a validated module for ¹⁸F-radiolabeling in positron emission tomography (PET) tracer development. A PDE5-targeting PET radioligand containing a 3-fluoroazetidine substituent achieved an IC₅₀ of 5.92 nM against PDE5A and was successfully radiolabeled via aliphatic nucleophilic [¹⁸F]fluoride substitution [4]. Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate can serve as a precursor or structural analog for designing novel ¹⁸F-PET tracers targeting CNS or peripheral enzymes, with the ortho-fluorophenyl group providing additional modulation of LogP for optimal brain uptake [1][4].

Kinase Inhibitor SAR Campaigns Requiring Conformationally Constrained Fluorinated Building Blocks

Fluorinated azetidines are increasingly employed as conformationally constrained bioisosteres in kinase inhibitor design. The combination of C3-fluorine and ortho-fluorophenyl substitution provides a unique stereoelectronic profile—reduced azetidine basicity (ΔpKₐ ≈ –1 to –2 units) enhances membrane permeability [3], while the ortho-fluorine's electron-withdrawing effect can strengthen interactions with kinase hinge regions or hydrophobic back pockets. The high metabolic stability of mono-fluorinated azetidines, as demonstrated by microsomal clearance assays, further supports their use in oral kinase inhibitor programs [3]. The Boc-protected form allows modular incorporation into diverse kinase chemotypes.

CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 2.7, this compound resides within the optimal LogP range (1–4) for CNS drug candidates [1]. The ortho-fluorophenyl group contributes a modest lipophilicity increment (~0.1 LogP units) compared to non-ortho-fluorinated phenyl analogs , which can be decisive when fine-tuning brain penetration without exceeding LogP limits associated with high non-specific binding. The azetidine ring's conformational rigidity reduces entropic penalties upon target binding, a property exploited in GPCR and ion channel modulator programs where this building block can be incorporated via standard amide coupling or reductive amination after Boc deprotection.

Quote Request

Request a Quote for Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.